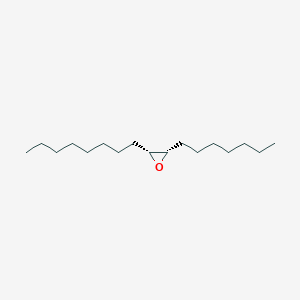
(2S,3R)-2-Heptyl-3-octyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Heptyl-3-octyloxirane is a chiral epoxide compound characterized by its unique stereochemistry It is an organic molecule with a three-membered oxirane ring, substituted with heptyl and octyl groups at the 2 and 3 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Heptyl-3-octyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts, along with tert-butyl hydroperoxide as the oxidizing agent. The reaction is carried out under controlled temperature and pH conditions to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to a more sustainable and scalable production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-Heptyl-3-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can lead to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(2S,3R)-2-Heptyl-3-octyloxirane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals with specific stereochemical requirements.
Industry: Utilized in the production of polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of (2S,3R)-2-Heptyl-3-octyloxirane involves the interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-2-Heptyl-3-octyloxirane: The enantiomer of (2S,3R)-2-Heptyl-3-octyloxirane, with different stereochemistry.
(2S,3R)-2-Bromo-2,3-diphenylbutane: Another chiral epoxide with different substituents.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of long alkyl chains, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes .
Propiedades
Número CAS |
85267-93-2 |
|---|---|
Fórmula molecular |
C17H34O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-heptyl-3-octyloxirane |
InChI |
InChI=1S/C17H34O/c1-3-5-7-9-11-13-15-17-16(18-17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
Clave InChI |
UWDZSCKMSGVFSQ-DLBZAZTESA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1[C@@H](O1)CCCCCCC |
SMILES canónico |
CCCCCCCCC1C(O1)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


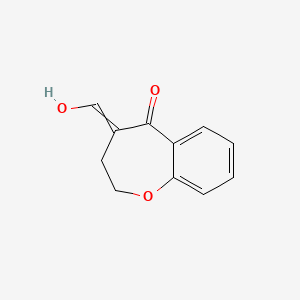
![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)

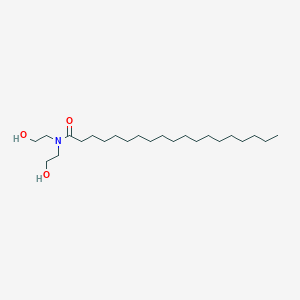
phosphanium bromide](/img/structure/B14411984.png)

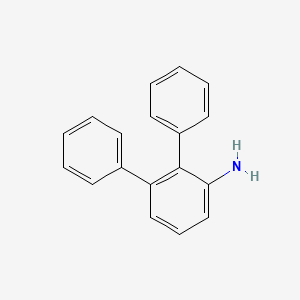
![N-[2-[2-(4-aminophenyl)ethylamino]ethyl]methanesulfonamide;sulfuric acid](/img/structure/B14412001.png)
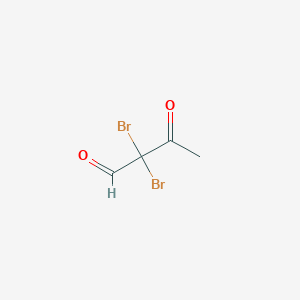
![1-[(2,2-Dimethyl-4-phenyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14412013.png)
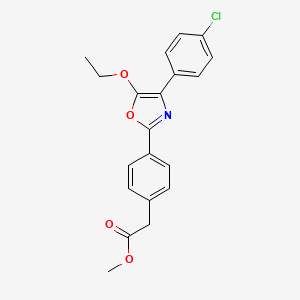
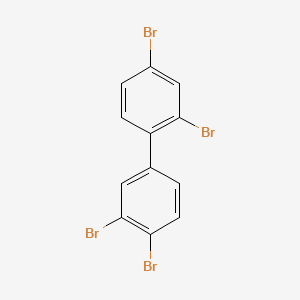

![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2-benzofuran-1(3H)-one](/img/structure/B14412030.png)
